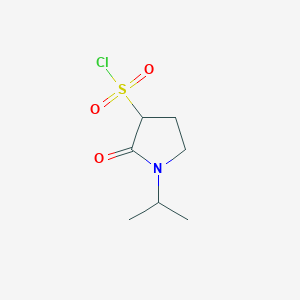

2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride

Description

Properties

Molecular Formula |

C7H12ClNO3S |

|---|---|

Molecular Weight |

225.69 g/mol |

IUPAC Name |

2-oxo-1-propan-2-ylpyrrolidine-3-sulfonyl chloride |

InChI |

InChI=1S/C7H12ClNO3S/c1-5(2)9-4-3-6(7(9)10)13(8,11)12/h5-6H,3-4H2,1-2H3 |

InChI Key |

LQHMJESFIWQBNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(C1=O)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the following steps:

Starting Material: The synthesis begins with 2-Oxo-1-(propan-2-yl)pyrrolidine.

Sulfonylation: The pyrrolidine derivative is reacted with a sulfonyl chloride, such as chlorosulfonic acid, in the presence of a base like triethylamine.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a primary electrophilic center, enabling nucleophilic substitutions under mild conditions. Common nucleophiles include amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Mechanism :

-

Electrophilic activation : The sulfur atom in -SO₂Cl becomes electrophilic due to electron withdrawal by oxygen atoms.

-

Nucleophilic attack : A nucleophile (e.g., amine) attacks the sulfur center, leading to a tetrahedral intermediate.

-

Chloride elimination : The intermediate collapses, releasing Cl⁻ and forming the substitution product.

Optimization Parameters :

| Parameter | Optimal Conditions | Yield Range | Source |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Chloroform | 70–85% | |

| Base | DIPEA, Pyridine | 75–90% | |

| Temperature | 0–25°C | — |

Example Reaction :

-

Application : Synthesis of antimicrobial sulfonamide derivatives via coupling with primary/secondary amines .

Amide Bond Formation

The compound reacts with amines in the presence of coupling agents (e.g., EDC·HCl, HOBt) to form stable sulfonamide bonds, critical in peptide mimetics and drug design .

Procedure :

-

Activate the sulfonyl chloride with EDC·HCl/HOBt in DCM.

-

Add amine and DIPEA (base) to neutralize HCl.

Key Data :

| Amine Type | Coupling Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| Primary alkylamine | EDC·HCl/HOBt | DCM | 83% | |

| Aromatic amine | EDCI/Pyridine | ACN | 78% |

Mechanistic Insight :

-

Step 1 : EDC activates the sulfonyl chloride, forming an O-acylisourea intermediate.

-

Step 2 : Amine attacks the activated intermediate, displacing the leaving group .

Esterification with Alcohols

The sulfonyl chloride reacts with alcohols (e.g., methanol, ethanol) to yield sulfonate esters, often used as intermediates in prodrug synthesis.

Reaction Conditions :

-

Solvent : DCM or THF.

-

Base : Triethylamine (TEA) or NaHCO₃.

-

Temperature : 0–25°C.

Example :

Yield : 65–80% under anhydrous conditions.

Elimination Reactions

Under basic or high-temperature conditions, the compound undergoes elimination to form sulfene intermediates (R₂C=SO₂), which participate in cycloadditions or polymerizations.

Conditions :

-

Base : NaOH or KOtBu.

-

Solvent : THF or DMF.

-

Temperature : 60–80°C.

Mechanism :

\text{R SO}_2^-\rightarrow \text{R }_2\text{C SO}_2\(\text{sulfene})

Application : Synthesis of heterocycles via [2+2] cycloadditions with alkenes.

Stability and Reactivity Considerations

| Property | Value/Observation | Source |

|---|---|---|

| Hydrolysis | Rapid in aqueous base (pH > 9) | |

| Thermal Stability | Stable below 40°C | |

| Moisture Sensitivity | Reacts exothermically with H₂O |

Handling Recommendations :

Scientific Research Applications

Drug Discovery

The pyrrolidine scaffold has been extensively studied for its role in drug design due to its favorable spatial characteristics that influence biological activity. Research indicates that compounds derived from this scaffold can act on various biological targets, including receptors involved in metabolic regulation and cancer treatment.

Case Study: RORγt Inhibitors

A study highlighted the use of pyrrolidine derivatives as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The sulfonyl group in these compounds plays a crucial role in their binding affinity and selectivity towards RORγt, showing promising results with an EC50 value of 12 nM for certain derivatives .

Anticancer Activity

Recent research has demonstrated that derivatives of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride exhibit potent anticancer properties through mechanisms such as poly(ADP-ribose) polymerase (PARP) inhibition. Compounds synthesized from this scaffold have shown IC50 values comparable to established PARP inhibitors like veliparib, indicating their potential as therapeutic agents in oncology .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound 5cj | PARP-1 | 4 | |

| Compound 5cp | PARP-2 | 4 | |

| Compound from RORγt study | RORγt | 12 |

Metabolic Regulation

Pyrrolidine derivatives have also been investigated for their role as agonists at peroxisome proliferator-activated receptors (PPARs). These receptors are crucial for regulating glucose metabolism and lipid homeostasis. Certain cis-configured pyrrolidines have shown significant agonistic activity at PPARα and PPARγ, leading to improvements in metabolic disorders such as type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to a decrease in enzymatic activity.

Protein Modification: It can modify proteins by reacting with amino acid side chains, altering their structure and function.

Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

- 1-(Phenylsulfonyl)pyrrolidinone derivatives (e.g., the compound in : (1S,4R,4aS,8aR)-2-Oxo-1-(phenylsulfonyl)-4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-deca-hydronaphthalene-4a-carbaldehyde) .

- Sulfanyl-containing heterocycles (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde from ) .

Table 1: Structural and Functional Group Comparisons

Spectroscopic Properties

- NMR Complexity : The target compound’s isopropyl group may simplify NMR interpretation compared to the THP-protected compound in , where the THP group causes signal splitting in both ¹H and ¹³C spectra due to diastereomerism .

- Sulfur-Related Signals : The sulfonyl chloride group in the target compound would exhibit distinct ¹³C and ³⁵Cl NMR shifts, whereas sulfanyl groups (as in ) show characteristic S–C coupling in ¹H NMR .

Biological Activity

2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a sulfonyl chloride substituent, which significantly influences its reactivity and biological interactions. The sulfonyl group is known to enhance the compound's ability to interact with various biological targets, making it a versatile scaffold in drug discovery.

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine rings exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of a sulfonyl group may enhance this activity through increased binding affinity to bacterial enzymes or receptors .

Anticancer Properties

Pyrrolidine derivatives, including 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride, have been evaluated for their anticancer potential. Studies have demonstrated that certain analogs exhibit antiproliferative effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride | MCF7 | 15.0 | Induces apoptosis |

| 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride | HCT116 | 20.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrrolidine derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a therapeutic role in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed that treated cells exhibited increased annexin V staining, indicating early apoptotic changes. Furthermore, the compound showed a synergistic effect when combined with standard chemotherapeutic agents .

The biological activity of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in target enzymes.

- Receptor Modulation : The compound may bind to various receptors involved in inflammation and cancer progression, altering their activity.

- Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Q & A

Q. What are the recommended synthetic routes for 2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride?

The synthesis typically involves sulfonation followed by chlorination. For analogous sulfonyl chlorides, a common approach is:

Sulfonation : React the pyrrolidine precursor (e.g., 2-oxo-1-(propan-2-yl)pyrrolidine) with sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Chlorination : Treat the sulfonic acid intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Key Considerations :

- Use inert atmospheres (N₂/Ar) to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or NMR to confirm sulfonation and chlorination .

Q. How should researchers characterize this compound, and what analytical methods are critical?

Characterization requires a combination of spectroscopic and crystallographic techniques:

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm backbone structure and substituents | DMSO-d₆ or CDCl₃ solvent; δ ~1.3–5.0 ppm for pyrrolidine protons |

| FT-IR | Identify sulfonyl chloride (S=O, ~1350–1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups | KBr pellet method |

| Mass Spec (ESI/HRMS) | Verify molecular ion ([M+H]⁺ or [M-Cl]⁺) | Positive ion mode; resolution ≥ 30,000 |

| X-ray Crystallography | Resolve stereochemistry (if crystalline) | Mo Kα radiation; data collection at 100 K |

| Note : Cross-validate data with computational models (e.g., DFT for IR/NMR predictions) . |

Q. What are the critical safety protocols for handling this compound?

Key precautions derived from sulfonyl chloride analogs:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Storage : Anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate before disposal .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group influence its applications in organic synthesis?

The sulfonyl chloride moiety is highly electrophilic, enabling:

- Nucleophilic Substitution : React with amines to form sulfonamides (e.g., drug candidates).

- Cross-Coupling : Participate in Suzuki-Miyaura reactions when paired with palladium catalysts.

- Polymer Chemistry : Act as a monomer in condensation polymerizations.

Mechanistic Insight : - The sulfur center undergoes attack by nucleophiles (e.g., –NH₂, –OH), releasing HCl as a byproduct.

- Kinetic studies (e.g., UV-Vis monitoring) can optimize reaction rates .

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound?

Methods :

- DFT Calculations : Model transition states for sulfonamide formation (B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments.

- Docking Studies : Predict binding affinity for biological targets (e.g., enzyme active sites).

Data Interpretation : - Compare computed IR/NMR spectra with experimental data to validate models.

- Use Hirshfeld surface analysis (from crystallography) to assess intermolecular interactions .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts?

Case Example : If chlorination yields side products (e.g., sulfonic anhydrides):

Hypothesis Testing : Vary stoichiometry (SOCl₂ excess vs. equimolar).

Analytical Triangulation : Use LC-MS to identify byproducts; compare with reference libraries.

Kinetic Control : Lower reaction temperature to favor sulfonyl chloride over anhydride.

Statistical Tools :

- Design of Experiments (DoE) to optimize reaction parameters.

- Multivariate analysis (PCA/PLS) for spectral data deconvolution .

Q. How can researchers develop novel analytical methods for quantifying trace impurities?

Advanced Techniques :

- UHPLC-QTOF : Achieve ppb-level detection with high-resolution mass accuracy.

- Ion Chromatography : Quantify residual chloride ions post-synthesis.

- In-situ Raman Spectroscopy : Monitor reaction progress in real-time.

Validation : - Follow ICH Q2(R1) guidelines for linearity, precision, and LOD/LOQ.

- Use isotopically labeled internal standards (e.g., D₃-sulfonyl chloride) for accuracy .

Q. What are the applications of this compound in synthesizing spiro or fused heterocycles?

Example Pathway :

Condensation Reactions : React with β-ketoesters to form pyrrolidine-fused lactams.

Cycloaddition : Utilize Cu-catalyzed azide-alkyne click chemistry for spiro scaffolds.

Post-Functionalization : Introduce fluorophores or bioconjugates via sulfonamide linkages.

Case Study : Spiro compounds (e.g., ) show potential in kinase inhibition; SAR studies can optimize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.